An In-depth Technical Guide on the Core Properties of (7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
An In-depth Technical Guide on the Core Properties of (7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, more commonly known as the Wieland-Miescher ketone, is a versatile bicyclic diketone that has served as a cornerstone in the stereoselective synthesis of a multitude of natural products and biologically active molecules for over half a century.[1][2] Its rigid, chiral scaffold provides an exceptional starting point for the construction of complex polycyclic systems, particularly steroids and terpenoids.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of the Wieland-Miescher ketone, including its physicochemical characteristics, detailed synthesis protocols, and an exploration of the biological activities of its derivatives, with a focus on their roles as cholinesterase and cyclooxygenase-2 (COX-2) inhibitors.
Core Properties and Data
The Wieland-Miescher ketone is a white to off-white crystalline solid. Its core structure consists of a fused cyclohexene and cyclopentane ring system with two ketone functionalities and a chiral quaternary carbon center.
Physicochemical Properties
A summary of the key physicochemical properties of the Wieland-Miescher ketone is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [4][5] |
| Molecular Weight | 164.20 g/mol | [4][5] |
| Melting Point | 47-50 °C | [3] |
| Appearance | Solid | [6] |
| CAS Number | 17553-89-8 ((7aR)-enantiomer) | [4][5] |
Spectroscopic Data
The structural elucidation of the Wieland-Miescher ketone is supported by various spectroscopic techniques. A summary of the available data is provided below.
| Technique | Key Data | Reference(s) |
| Mass Spectrometry (MS) | Molecular Ion (m/z): 178 | [7] |
| Infrared (IR) Spectroscopy | Characteristic C=O stretching frequencies for α,β-unsaturated and saturated ketones. | [8] |
| ¹H Nuclear Magnetic Resonance (NMR) | Signals corresponding to the methyl group, and protons of the bicyclic system. | [8] |
| ¹³C Nuclear Magnetic Resonance (NMR) | Resonances for the carbonyl carbons, olefinic carbons, and the quaternary carbon. | [8] |
Synthesis and Experimental Protocols
The Wieland-Miescher ketone can be synthesized in both racemic and enantiomerically pure forms. The classical approach involves a Robinson annulation, while the asymmetric synthesis is achieved through the Hajos-Parrish-Eder-Sauer-Wiechert reaction.
Racemic Synthesis via Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[9]
Experimental Workflow for Racemic Synthesis
Detailed Protocol:
-
Michael Addition: To a stirred solution of 2-methyl-1,3-cyclohexanedione in an appropriate solvent (e.g., toluene), a catalytic amount of a base such as triethylamine is added. Methyl vinyl ketone is then added dropwise at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched with a dilute acid solution and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude triketone intermediate.
-
Intramolecular Aldol Condensation: The crude triketone is dissolved in a suitable solvent (e.g., ethanol) and treated with an acid or base catalyst to promote the intramolecular aldol condensation and subsequent dehydration. The reaction is typically heated to reflux.
-
Purification: After completion of the reaction, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the racemic Wieland-Miescher ketone.[9]
Enantioselective Synthesis via Hajos-Parrish-Eder-Sauer-Wiechert Reaction
The enantioselective synthesis of the Wieland-Miescher ketone is a landmark in organocatalysis, employing the chiral amino acid L-proline as the catalyst.[3][10]
Experimental Workflow for Enantioselective Synthesis
Detailed Protocol:
-
Reaction Setup: A solution of 2-methyl-1,3-cyclohexanedione and a catalytic amount of L-proline (typically 3-10 mol%) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is prepared in a reaction vessel.[3]
-
Addition of Michael Acceptor: Methyl vinyl ketone is added to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction is stirred at ambient temperature for several days and the progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography or crystallization to yield the enantiomerically enriched (S)-Wieland-Miescher ketone.[11]
Biological Activities of Indanone Derivatives
The Wieland-Miescher ketone scaffold has been extensively utilized in the development of novel therapeutic agents. Derivatives incorporating the indanone core have demonstrated significant biological activities, particularly as inhibitors of cholinesterase and cyclooxygenase-2.
Cholinesterase Inhibition for Alzheimer's Disease
Several indanone derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[12][13] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[14] Certain indanone derivatives have shown potent inhibitory activity with IC₅₀ values in the nanomolar to low micromolar range.[12][15]
Signaling Pathway of Cholinesterase Inhibition
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test indanone derivatives in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, the test compound at various concentrations, and the acetylcholinesterase enzyme solution.[16]
-
Incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiation of Reaction: Add the substrate solution to initiate the enzymatic reaction.
-
Measurement: The absorbance is measured kinetically at 412 nm using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[17]
Cyclooxygenase-2 (COX-2) Inhibition
Derivatives of the Wieland-Miescher ketone have also been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis.[2] Selective COX-2 inhibitors offer the potential for anti-inflammatory and anticancer effects with reduced gastrointestinal side effects compared to non-selective NSAIDs.
Signaling Pathway of COX-2 Inhibition
Experimental Protocol: COX-2 Inhibition Assay
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and the test indanone derivatives in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).[18]
-
Enzyme Incubation: In a reaction tube, combine the buffer, a cofactor such as hematin, and the COX-2 enzyme solution.
-
Inhibitor Addition: Add the test compound at various concentrations to the enzyme solution and pre-incubate for a specific time (e.g., 10 minutes) at 37 °C.[19]
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Reaction Termination and Measurement: After a defined incubation period (e.g., 2 minutes), stop the reaction (e.g., by adding stannous chloride). The amount of prostaglandin E₂ (PGE₂) produced is then quantified, typically using an ELISA or LC-MS method.[18]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
The Wieland-Miescher ketone remains a pivotal building block in synthetic organic chemistry. Its unique structural features and the well-established protocols for its stereoselective synthesis provide a robust platform for the development of complex molecules with significant therapeutic potential. The demonstrated efficacy of its indanone derivatives as cholinesterase and COX-2 inhibitors underscores the enduring relevance of this scaffold in modern drug discovery and development. Further exploration of the structure-activity relationships of Wieland-Miescher ketone derivatives is warranted to unlock new therapeutic avenues for a range of diseases.
References
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